2,6-Dinitrobenzaldehyde

Description

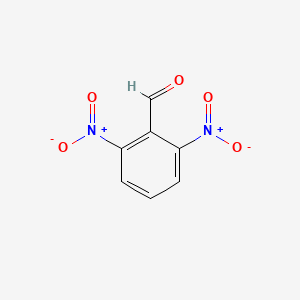

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZQNNDIJKLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209404 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine deep yellow crystals; [MSDSonline] | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-31-5 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dinitrobenzaldehyde from 2,6-Dinitrotoluene

This technical guide provides a comprehensive overview of synthetic pathways for the preparation of 2,6-dinitrobenzaldehyde, a valuable chemical intermediate, from 2,6-dinitrotoluene. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document details experimental protocols adapted from established literature and proposes alternative routes, presenting all quantitative data in structured tables and visualizing workflows using the DOT language for Graphviz.

Introduction

The conversion of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic chemistry. For highly electron-deficient rings, such as dinitrotoluene, this oxidation requires specific and carefully controlled conditions to achieve desirable yields without promoting side reactions. This compound serves as a crucial building block in the synthesis of various complex molecules, including porphyrins and other specialized chemical entities. This guide focuses on practical, literature-derived methods for its synthesis from the readily available starting material, 2,6-dinitrotoluene.

Method 1: Synthesis via Schiff Base Intermediate (Adapted from Sachs & Kempf)

This method is a robust, two-step process involving the condensation of the activated methyl group of 2,6-dinitrotoluene with p-nitrosodimethylaniline to form a Schiff base, followed by acidic hydrolysis to yield the desired aldehyde. The protocol presented here is an adaptation of a well-established procedure for the synthesis of the corresponding 2,4-dinitro isomer, detailed in Organic Syntheses.[1]

Experimental Protocol

Step 1: Condensation of 2,6-Dinitrotoluene with p-Nitrosodimethylaniline

-

Preparation of the Reagent: In a 3-liter flask, a mixture of 330 g (1.8 moles) of air-dried p-nitrosodimethylaniline hydrochloride, 100 g of anhydrous sodium carbonate, and 1.5 L of 95% ethanol is heated on a steam bath for 30 minutes. The mixture is then filtered to remove sodium chloride and excess carbonate.

-

Condensation Reaction: The filtrate is transferred to a 5-liter flask equipped with a mechanical stirrer and a reflux condenser. To this solution, 300 g (1.65 moles) of 2,6-dinitrotoluene is added.

-

Heating and Reaction: The reaction mixture is heated on a steam bath with continuous stirring for five hours. During this time, the solution will darken, and the product, 2,6-dinitrobenzylidene-p-aminodimethylaniline, will begin to precipitate.

-

Isolation of the Schiff Base: After the heating period, the mixture is cooled. The precipitated solid is collected by filtration and washed sequentially with 95% ethanol, hot water, and finally with 95% ethanol again to remove unreacted starting materials and byproducts. The product is then dried.

Step 2: Hydrolysis of the Schiff Base to this compound

-

Hydrolysis Setup: The dried 2,6-dinitrobenzylidene-p-aminodimethylaniline is placed in a large round-bottomed flask suitable for steam distillation. A volume of 500 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and water is added.

-

Steam Distillation: Steam is passed vigorously through the mixture. The hydrolysis proceeds as the mixture is heated, and the resulting this compound is volatile with steam. The distillation is continued until the distillate runs clear.

-

Product Isolation: The crude this compound solidifies in the receiving flask upon cooling. The aqueous layer, containing p-aminodimethylaniline hydrochloride, is decanted.

-

Purification: The crude product is washed with dilute hydrochloric acid and then water. For further purification, it can be recrystallized from a suitable solvent such as naphtha or an ethanol/water mixture. The purified product should be dried in vacuo.

Data Presentation: Method 1

| Parameter | Step 1: Condensation | Step 2: Hydrolysis |

| Starting Material | 2,6-Dinitrotoluene | 2,6-Dinitrobenzylidene-p-aminodimethylaniline |

| Key Reagents | p-Nitrosodimethylaniline, Sodium Carbonate | Concentrated Hydrochloric Acid, Water (Steam) |

| Solvent | 95% Ethanol | Water |

| Temperature | Reflux (Steam Bath) | ~105 °C (Steam Distillation) |

| Reaction Time | 5 hours | ~15-30 minutes (after reaching temp.) |

| Theoretical Yield | (Calculated based on limiting reagent) | (Calculated based on Schiff base input) |

| Reported Yield * | Yields for the 2,4-isomer are 24-32%[1] | Yields for the 2,4-isomer are 24-32%[1] |

*Note: Specific yield data for the 2,6-isomer using this adapted method is not available in the cited literature. The provided yield for the 2,4-isomer serves as an estimate.

Visualization: Method 1 Workflow

Caption: Workflow for the synthesis of this compound via a Schiff base intermediate.

Method 2: Synthesis via Kröhnke Reaction (Proposed Alternative Route)

An alternative pathway involves a two-step sequence starting with the benzylic bromination of 2,6-dinitrotoluene, followed by the Kröhnke reaction to form the aldehyde. This method avoids direct oxidation of the methyl group and has been successfully applied to the synthesis of similarly substituted dinitrobenzaldehydes.[2]

Experimental Protocol

Step 1: Benzylic Bromination of 2,6-Dinitrotoluene

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2,6-dinitrotoluene in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction progress can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float).

-

Workup: Once the reaction is complete, cool the mixture and filter off the succinimide. Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-dinitrobenzyl bromide. This product can be purified by recrystallization.

Step 2: Kröhnke Reaction to form this compound

-

Formation of Pyridinium Salt: Dissolve the 2,6-dinitrobenzyl bromide in a solvent such as acetone or toluene and add an equimolar amount of pyridine. Stir the mixture at room temperature until the pyridinium salt precipitates. The salt can be isolated by filtration and washed with the solvent.

-

Formation of Nitrone: The pyridinium salt is then reacted with p-nitrosodimethylaniline in the presence of a base (e.g., sodium hydroxide in aqueous ethanol). This forms a nitrone intermediate (a Schiff base N-oxide).[2]

-

Hydrolysis to Aldehyde: The nitrone intermediate is hydrolyzed by heating with dilute mineral acid (e.g., hydrochloric acid), which cleaves the N=O bond and liberates the aldehyde.

-

Isolation and Purification: The resulting this compound can be isolated by extraction or filtration and purified by chromatography or recrystallization.

Data Presentation: Method 2

| Parameter | Step 1: Bromination | Step 2: Kröhnke Reaction |

| Starting Material | 2,6-Dinitrotoluene | 2,6-Dinitrobenzyl Bromide |

| Key Reagents | N-Bromosuccinimide (NBS), AIBN/BPO | Pyridine, p-Nitrosodimethylaniline, NaOH, HCl |

| Solvent | Carbon Tetrachloride / Cyclohexane | Acetone/Toluene, Ethanol/Water |

| Temperature | Reflux | Room Temp. (Salt formation), Heating (Hydrolysis) |

| Reaction Time | Varies (typically a few hours) | Varies (multiple stages) |

| Reported Yield * | High yields are typical for benzylic bromination | A 90% yield is reported for a similar substrate.[2] |

*Note: Yields are based on general literature for these reaction types and specific examples on analogous substrates.

Visualization: Method 2 Workflow

Caption: Proposed workflow for the synthesis of this compound via the Kröhnke reaction.

Safety Considerations

Dinitrotoluenes are toxic and are classified as potential carcinogens.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Reagents such as N-Bromosuccinimide, pyridine, and concentrated acids are corrosive and/or toxic and must be handled with care. Carbon tetrachloride is a hazardous solvent and should be substituted with a safer alternative like cyclohexane where possible. Proper waste disposal procedures must be followed.

References

An In-Depth Technical Guide to 2,6-Dinitrobenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2,6-dinitrobenzaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Properties and Structure

This compound is a solid organic compound characterized by a benzene ring substituted with an aldehyde group and two nitro groups at positions 2 and 6.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₅ | [2] |

| Molecular Weight | 196.12 g/mol | [1] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 120-122 °C | |

| Boiling Point | 190 °C at 10 mmHg (for 2,4-dinitrobenzaldehyde) | |

| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol and dichloromethane. | [2] |

| CAS Number | 606-31-5 | [1] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | String | Reference(s) |

| SMILES | O=C[C]1=C(C=CC=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H |

The structure of this compound is depicted in the following diagram:

Structure of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives are not extensively reported in readily available literature. However, general synthetic strategies can be outlined based on established organic chemistry principles and analogous reactions.

Synthesis of this compound from 2,6-Dinitrotoluene

One plausible, albeit not fully detailed, synthetic route involves the oxidation of 2,6-dinitrotoluene.[3][4] This precursor can be obtained from the nitration of o-nitrotoluene.[4]

Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene

A general protocol for the nitration of an aromatic compound involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid.[4]

-

Materials: o-nitrotoluene, concentrated nitric acid, concentrated sulfuric acid.

-

General Procedure:

-

Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature is controlled in an ice bath.

-

Slowly add o-nitrotoluene to the nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto ice to precipitate the product.

-

The resulting mixture of dinitrotoluene isomers (primarily 2,4- and 2,6-dinitrotoluene) can be separated by techniques such as fractional crystallization or chromatography.[4]

-

Step 2: Oxidation of 2,6-Dinitrotoluene to this compound

The oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde can be achieved through various methods. One cited method is the combined ozonation with hydrogen peroxide and UV radiation.

-

Materials: 2,6-dinitrotoluene, ozone, hydrogen peroxide.

-

General Procedure:

-

Dissolve 2,6-dinitrotoluene in a suitable solvent.

-

Subject the solution to ozonation in the presence of hydrogen peroxide and UV irradiation.

-

The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the product, this compound, needs to be isolated and purified.

-

Synthesis of this compound

Synthesis of Tetrakis(2,6-dinitrophenyl)porphyrin

This compound serves as a key precursor in the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin.[1] This synthesis is typically achieved through a modification of the Lindsey porphyrin synthesis.[5][6][7][8]

-

Materials: this compound, pyrrole, a suitable solvent (e.g., dichloromethane), an acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂), and an oxidizing agent (e.g., p-chloranil or DDQ).[6]

-

General Procedure (Lindsey Synthesis):

-

Condensation: In a flask under an inert atmosphere, dissolve this compound and a stoichiometric amount of freshly distilled pyrrole in a large volume of a chlorinated solvent to achieve high dilution.[6] Add a catalytic amount of a strong acid. Stir the reaction at room temperature for a significant duration to allow for the formation of the porphyrinogen intermediate.[5][6]

-

Oxidation: Add the oxidizing agent to the reaction mixture and continue stirring. The progress of the oxidation can be monitored by UV-Vis spectroscopy.[6]

-

Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography.

-

Lindsey Porphyrin Synthesis Workflow

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in signaling pathways of this compound. While the parent compound, benzaldehyde, has been studied for its cytotoxic and apoptotic effects, these findings cannot be directly extrapolated to its dinitro-substituted derivative.[9] Similarly, the precursor, 2,6-dinitrotoluene, is known to be a genotoxin, but this does not directly inform the biological activity of the aldehyde.[10]

Therefore, at the time of this report, there is no available data to construct diagrams for signaling pathways or to detail any specific roles in drug development beyond its use as a synthetic intermediate.

Safety Information

This compound is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

References

- 1. Synthesis and spectroscopic characterization of bis-pocket porphyrins: Tetrakis(2,6-dinitrophenyl)porphyrin and catalytic activity of a manganese(III) chloride derivative in alkane oxidation (Journal Article) | OSTI.GOV [osti.gov]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Dinitrobenzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dinitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations for key processes.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid organic compound.[1][2] It is almost insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1] This compound serves as a significant intermediate in various organic syntheses, including the preparation of dyes, pesticides, and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₅ | [1][2][3] |

| Molecular Weight | 196.12 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 120-122 °C | [1][3] |

| Boiling Point | 363.2 °C at 760 mmHg | [1] |

| Density | 1.571 g/cm³ | [1] |

| Vapor Pressure | 1.83E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.66 | [1] |

| CAS Number | 606-31-5 | [1][3] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Technique/Source | Reference(s) |

| ¹H NMR | Varian A-60D | [2] |

| ¹³C NMR | Aldrich Chemical Company, Inc. | [2] |

| Infrared (IR) | KBr Wafer | [2] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center, Wiley | [2][4] |

Experimental Protocols

Detailed methodologies for the determination of physical properties and purification are essential for reproducible research.

The melting point of a solid is a key indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a glass capillary tube that is sealed at one end.[6] The tube is tapped gently to pack the solid into the closed end, filling it to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube containing heating oil.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6] Constant stirring of the heating bath ensures a uniform temperature distribution.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range constitutes the melting point.

Recrystallization is a standard technique used to purify impure solid compounds based on their differential solubility in a specific solvent at different temperatures.[8][9]

Protocol:

-

Solvent Selection: Choose a suitable solvent or mixed-solvent system. For aromatic aldehydes like this compound, an ethanol/water mixture is often effective.[10] The compound should be highly soluble at high temperatures and have low solubility at low temperatures in the chosen solvent.[8]

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask. A minimal amount of the hot solvent is added to the flask, and the mixture is heated and stirred until the solid completely dissolves.[8][10]

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals, leaving impurities dissolved in the mother liquor.[8][10] The flask can then be placed in an ice bath to maximize crystal yield.[10]

-

Isolation: The formed crystals are collected via vacuum filtration using a Buchner funnel.[10]

-

Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.[10] The purified crystals are then dried to remove any residual solvent.

Synthesis and Purification Workflow

Visualizing the logical flow of synthesis and purification can aid in understanding and executing the experimental procedures.

This compound can be synthesized through the oxidation of 2,6-dinitrotoluene.[11] The precursor, 2,6-dinitrotoluene, is typically formed via the nitration of o-nitrotoluene.[12]

Caption: Plausible synthesis route from o-Nitrotoluene.

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Step-by-step purification via recrystallization.

Safety and Handling

This compound is classified as an irritant.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[13] Avoid direct contact with skin, eyes, and inhalation of dust.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 606-31-5 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. mt.com [mt.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound 98 606-31-5 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dinitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dinitrobenzaldehyde (C₇H₄N₂O₅), a significant intermediate in various chemical syntheses.[1] The information is presented to facilitate research and development applications.

Chemical Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₄N₂O₅[2]

-

Molecular Weight: 196.12 g/mol [2]

-

CAS Number: 606-31-5[2]

-

Appearance: Fine deep yellow crystals.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results for this compound. A representative spectrum would typically show signals for the aldehydic proton and the aromatic protons. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments for this compound were not available in the provided search results. A typical spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, and the other aromatic carbons. |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Peak Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data was not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C=O (aldehyde), C-H (aromatic and aldehyde), and N-O (nitro group) stretching. |

Mass Spectrometry (MS)

Table 4: GC-MS Data

| Property | Value |

| Top Peak (m/z) | 75[2] |

| 2nd Highest Peak (m/z) | 92[2] |

| 3rd Highest Peak (m/z) | 30[2] |

Experimental Protocols

The methodologies described below are based on standard practices for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or a Varian A-60D, is used for analysis.[2][3]

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of ¹³C.[3]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

IR Spectroscopy Protocol

-

Sample Preparation (KBr Wafer Technique):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization - EI).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed. The fragmentation pattern provides structural information and a "fingerprint" for the compound. The NIST library can be used for spectral matching.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Core Principles of FT-IR Analysis for 2,6-Dinitrobenzaldehyde

An In-depth Technical Guide to the FT-IR Analysis of 2,6-Dinitrobenzaldehyde

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of this compound. It details the characteristic vibrational frequencies of its core functional groups, outlines standard experimental protocols, and serves as a vital resource for the structural elucidation and characterization of this compound for researchers, scientists, and drug development professionals.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the natural vibrations of its functional groups. The resulting spectrum is a unique molecular fingerprint.

The structure of this compound contains three key functional groups that produce distinct and identifiable signals in an FT-IR spectrum:

-

Aromatic Nitro Groups (-NO₂): The highly polar nature of the N-O bonds results in two of the most characteristic and intense absorption bands in the mid-infrared region, making the presence of nitro groups relatively easy to confirm.[1][2] These bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1][3]

-

Aromatic Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretching vibration and a distinctive, though weaker, C-H stretching vibration of the aldehyde proton.[4][5]

-

Substituted Benzene Ring: The aromatic ring itself gives rise to a series of characteristic absorptions, including C-H stretching and out-of-plane bending, which can provide clues about its substitution pattern.[1]

Characteristic Vibrational Frequencies

The infrared spectrum of this compound is a composite of the absorptions arising from its constituent functional groups. The precise positions of these absorption bands are sensitive to the molecule's electronic environment.[1] For instance, conjugation of the aldehyde group to the aromatic ring lowers the C=O stretching frequency.[6][7] The key vibrational modes and their expected frequency ranges are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | This is typically a very strong and prominent band in aromatic nitro compounds.[1][3] |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Another strong absorption, often comparable in intensity to the asymmetric stretch.[1][3] | |

| C-N Stretch | ~850 | Medium | The stretching of the bond connecting the nitro group to the aromatic ring.[2] | |

| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong | The position is lowered due to conjugation with the aromatic ring.[4][6] |

| Aldehydic C-H Stretch | 2830 - 2695 | Medium (often two bands) | A moderate band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[4][5] | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears to the left of aliphatic C-H stretches. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Often appear as a series of sharp bands. | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium | The position is indicative of the substitution pattern on the benzene ring. |

Experimental Protocol: FT-IR Analysis of Solid Samples

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid crystalline powder, requires proper sample preparation.[8] The Attenuated Total Reflectance (ATR) method is a common and convenient technique.

Method: Attenuated Total Reflectance (ATR-FT-IR)

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory (commonly with a diamond crystal) are clean.[9] Run a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).

-

Sample Application: Place a small, representative amount of the this compound powder directly onto the surface of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Acquire the spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[9]

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for FT-IR analysis and the relationship between the molecular structure of this compound and its characteristic spectral regions.

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chembk.com [chembk.com]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,6-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dinitrobenzaldehyde. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. This document outlines the hazardous properties of the compound, recommended personal protective equipment, emergency procedures, and proper storage and disposal methods.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₄N₂O₅ | [1] |

| Molecular Weight | 196.12 g/mol | [1] |

| Appearance | Fine deep yellow crystals | [1] |

| Melting Point | 120-122 °C | |

| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane. | [2] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Pictogram | Signal Word | References |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Warning | [1][3] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Warning | [1][3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Warning | [1][3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[2]

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a splash hazard. |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[4] Wear a lab coat or other protective clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust is generated, respiratory protection such as a dust mask type N95 (US) is required.[3] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Avoid direct contact with skin, eyes, and respiratory tract.[2]

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Recommended storage temperature is 2-8°C.

-

Keep locked up or in an area accessible only to qualified or authorized persons.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory problems persist. | [4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water. Get medical attention if irritation occurs. | [4][6] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. | [4] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.[5]

-

Evacuate unnecessary personnel from the danger area.[5]

-

Avoid generation and inhalation of dust.[5]

-

Wear appropriate personal protective equipment as described in Section 3.

-

Sweep up the spilled material and place it into a suitable, closed container for disposal.[4][7]

-

Do not let the product enter drains.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazardous properties of chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.[2]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[8]

-

Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[9]

-

Application: A single dose of the test substance (0.5 g for solids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[9]

-

Exposure: The exposure period is typically up to 4 hours.[9]

-

Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours).[9] The reactions are scored according to a standardized grading system.[9] The reversibility of the effects is also observed for up to 14 days.[9]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[5]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[10]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5]

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[11] The severity of the reactions is scored. The reversibility of any lesions is also assessed.[11] To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal.[5]

Acute Inhalation Toxicity (OECD Test Guideline 436 - Acute Toxic Class Method)

This method provides information on the health hazards likely to arise from short-term exposure to a substance by inhalation and can be used to assess respiratory irritation.[12]

Methodology:

-

Animal Model: The rat is the preferred species.[12]

-

Procedure: A stepwise procedure is used, with each step involving the exposure of a small group of animals (typically 3 of each sex) to a specific concentration of the test substance as an aerosol or dust for a defined period (usually 4 hours).[12]

-

Observation: The animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days.[12] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[12] The presence or absence of mortality at one concentration level determines the next step in the procedure.[12]

Toxicological Pathways and Logical Relationships

While specific signaling pathways for this compound are not extensively documented, the general toxicological mechanisms for nitroaromatic compounds are understood. The following diagrams illustrate the logical flow of events in the toxicity of this class of compounds.

Caption: General toxicological pathway of nitroaromatic compounds.

Caption: Recommended workflow for safe handling and emergency response.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. episkin.com [episkin.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

In-Depth Technical Guide: Material Safety Data Sheet for 2,6-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, physicochemical properties, and toxicological profile of 2,6-Dinitrobenzaldehyde (CAS No. 606-31-5). The information is presented to meet the needs of laboratory professionals, ensuring safe handling and informed use in research and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of two nitro groups and an aldehyde functional group on a benzene ring.[1][2] These functional groups contribute to its reactivity and toxicological properties. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₅ | [2][3][4] |

| Molecular Weight | 196.12 g/mol | [2][4] |

| Appearance | Yellow crystals or solid | [1][2] |

| Melting Point | 120-122 °C | [1][2] |

| Boiling Point | 363.2 °C at 760 mmHg | [1][3] |

| Flash Point | 192.1 °C | [1][3] |

| Density | 1.571 g/cm³ | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [1] |

| Vapor Pressure | 1.83E-05 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is crucial to handle this compound with appropriate safety precautions.

Table 2: Hazard Identification and GHS Classification

| Hazard Category | GHS Classification | Hazard Statement | Source(s) |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation | [2][3][4] |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | [2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation | [2][3][4] |

| Signal Word | Warning | [2][3] |

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.

Table 3: Precautionary Statements for this compound

| Code | Precautionary Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |

| P264 | Wash skin thoroughly after handling. | [2][3] |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] |

| P280 | Wear protective gloves/protective eye protection/face protection. | [2][3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

| P319 | Get medical help if you feel unwell. | [3] |

| P332 + P317 | If skin irritation occurs: Get medical help. | [3] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |

| P405 | Store locked up. | [3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Emergency and First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the recommended emergency workflow.

Caption: Emergency response workflow for exposure to this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials.[3]

Personal Protective Equipment (PPE): The following diagram illustrates the necessary PPE for handling this compound.

Caption: Essential PPE for handling this compound.

Toxicological Information and Signaling Pathways

Genotoxicity and Mutagenicity

Nitroaromatic compounds, including this compound, are known for their potential genotoxicity.[2][6] The mutagenic properties of these compounds are often attributed to the enzymatic reduction of their nitro groups, leading to reactive intermediates that can interact with DNA.[2]

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its genotoxic nature suggests an interaction with the DNA damage response (DDR) pathway. The following diagram illustrates a generalized DDR pathway that is activated by DNA damage, a likely consequence of exposure to genotoxic compounds like this compound.

Caption: Generalized DNA Damage Response pathway activated by genotoxic agents.

Experimental Protocols

Ames Test for Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the rate of reverse mutations (revertants) that restore the ability to synthesize histidine. A positive result, indicated by a significant increase in the number of revertant colonies in the presence of the test substance, suggests that the substance is mutagenic.

Objective: To determine the mutagenic potential of this compound using the Salmonella typhimurium reverse mutation assay.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

This compound.

-

Solvent (e.g., Dimethyl sulfoxide - DMSO).

-

S9 fraction (for metabolic activation).

-

Oxoid Nutrient Broth No. 2.

-

Minimal glucose agar plates.

-

Top agar.

-

Positive and negative controls.

Procedure:

-

Preparation of Tester Strains:

-

Inoculate a single colony of each Salmonella typhimurium tester strain into separate flasks containing Oxoid Nutrient Broth No. 2.

-

Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Plate Incorporation Assay:

-

To 2 mL of molten top agar (maintained at 45°C), add:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound solution (or solvent control).

-

0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Collection and Analysis:

-

Count the number of revertant colonies on each plate.

-

Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.

-

A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.

-

Positive controls should be run in parallel to ensure the validity of the experiment.

-

Experimental Workflow:

Caption: Step-by-step workflow for conducting the Ames test.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all laboratory personnel handling this chemical are familiar with this information and adhere to all institutional and regulatory safety protocols.

References

- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 98 606-31-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 2,6-Dinitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-Dinitrobenzaldehyde. While specific experimental data on the thermal analysis of this compound is not extensively available in publicly accessible literature, this document consolidates information on its physical properties, discusses the expected thermal behavior based on related nitroaromatic compounds, and outlines the standard experimental protocols used to assess thermal stability. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to handle it safely and predict its behavior under elevated temperatures.

Introduction

This compound is an organic compound characterized by a benzaldehyde ring substituted with two nitro groups at the ortho positions. It serves as a significant intermediate in various chemical syntheses, including the preparation of dyes and specialized organic molecules. The presence of multiple nitro groups on the aromatic ring classifies it as an energetic material, making a thorough understanding of its thermal stability and decomposition characteristics a matter of critical importance for safe handling, storage, and application. The thermal behavior of nitroaromatic compounds is a key factor in assessing their potential hazards and ensuring operational safety in laboratory and industrial settings.

Physicochemical Properties of Dinitrobenzaldehyde Isomers

To provide a comparative context, the known physical properties of dinitrobenzaldehyde isomers are summarized below. The melting point is a primary indicator of a compound's stability and purity.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₇H₄N₂O₅ | 196.12 | 120 - 122 | Solid |

| 2,4-Dinitrobenzaldehyde | C₇H₄N₂O₅ | 196.12 | 66 - 70 | - |

| 3,5-Dinitrobenzaldehyde | C₇H₄N₂O₅ | 196.12 | Not specified | - |

Data sourced from Sigma-Aldrich product information.

Thermal Analysis Data (Illustrative Examples)

For instance, a calorimetric study of 2,4-dinitrobenzaldehyde has been performed, indicating its thermal stability has been a subject of investigation.[1] Research on nitrobenzoic acid isomers using DSC shows they exhibit significant exothermic decomposition. The decomposition heat for these related compounds can range from approximately 327 to over 1000 J/g, with decomposition onset temperatures varying with the molecular structure and heating rate. It is reasonable to infer that this compound will also exhibit a strong exothermic decomposition at elevated temperatures.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for evaluating the thermal stability of energetic compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal properties of energetic materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or copper crucible.

-

Instrument Setup: The crucible is hermetically sealed to contain any volatile decomposition products and placed in the DSC instrument. An empty, sealed crucible is used as a reference.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically inert nitrogen, to prevent oxidative reactions.

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. Exothermic events, such as decomposition, appear as positive peaks, while endothermic events, like melting, appear as negative peaks.

-

Data Analysis: The resulting thermogram is analyzed to determine:

-

Melting Point (T_m): The temperature at the peak of the endothermic melting transition.

-

Onset Decomposition Temperature (T_onset): The temperature at which decomposition begins, identified by the start of the exothermic peak.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

-

Heat of Decomposition (ΔH_d): The total energy released during decomposition, calculated from the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature range and to quantify mass loss associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open crucible (e.g., ceramic or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

-

Thermal Program: The sample is heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to identify:

-

Decomposition Stages: The temperature ranges over which significant mass loss occurs.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams illustrate the typical workflow for thermal analysis and a generalized decomposition pathway for nitroaromatic compounds.

Caption: Workflow for DSC and TGA thermal analysis.

Caption: Generalized decomposition pathway for nitroaromatics.

Conclusion and Recommendations

This compound is an energetic compound for which a detailed understanding of thermal stability is essential for safe handling and use. While specific decomposition data for this isomer is sparse in the literature, the established methodologies of DSC and TGA provide a robust framework for its characterization. Based on the behavior of analogous nitroaromatic compounds, this compound is expected to undergo a highly exothermic decomposition upon heating.

It is strongly recommended that any laboratory or industrial process involving this compound, particularly those involving heating, be preceded by a thorough thermal hazard assessment using the experimental protocols outlined in this guide. Such an analysis will provide critical safety data, including the onset temperature of decomposition and the energy released, which are vital for developing safe operating procedures and preventing thermal runaway incidents. Future research should focus on generating and publishing comprehensive DSC and TGA data for this compound to fill the current knowledge gap.

References

A Technical Guide to High-Purity 2,6-Dinitrobenzaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and synthetic applications of high-purity 2,6-Dinitrobenzaldehyde, a key reagent in the development of novel therapeutics.

This technical guide provides a comprehensive overview of high-purity this compound (2,6-DNB), a critical building block for researchers, scientists, and professionals in the field of drug development. This document details the commercial availability of this compound, its key quality parameters, and provides illustrative experimental protocols for its application in the synthesis of biologically active molecules.

Commercial Availability and Supplier Specifications

High-purity this compound (CAS No. 606-31-5) is available from several reputable chemical suppliers. For research and development purposes, a purity of ≥98% is commonly offered. The quality and specifications of the commercially available product are crucial for the reproducibility of synthetic protocols and the quality of the final drug candidates. Below is a summary of typical product specifications from leading suppliers.

| Property | Specification | Supplier Example(s) |

| Purity | ≥98% | Sigma-Aldrich |

| CAS Number | 606-31-5 | All Suppliers |

| Molecular Formula | C₇H₄N₂O₅ | All Suppliers |

| Molecular Weight | 196.12 g/mol | All Suppliers |

| Appearance | Yellow to brownish crystalline powder | Sigma-Aldrich |

| Melting Point | 120-122 °C (lit.) | Sigma-Aldrich |

Researchers can typically access Certificates of Analysis (CoA) from the supplier's website to confirm the purity and physical properties of a specific batch. While a purity of 98% is standard, researchers requiring higher grades for sensitive applications should inquire directly with suppliers for custom synthesis or purification options.

Analytical Methods for Quality Control

The purity of this compound is typically determined using standard analytical techniques. While specific details may vary between suppliers, common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity and identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure and can provide information on isomeric purity.

-

Melting Point Analysis: A narrow melting point range is indicative of high purity.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The two nitro groups strongly withdraw electron density from the aromatic ring, making the aldehyde group susceptible to nucleophilic attack and the aromatic ring prone to nucleophilic aromatic substitution. This reactivity is harnessed in various condensation and cyclization reactions.

One notable application is in the synthesis of porphyrin derivatives, which have applications in photodynamic therapy and catalysis.

Experimental Protocols

While specific, detailed protocols for the use of this compound in the direct synthesis of marketed drugs are often proprietary, the following sections provide illustrative, general procedures for reactions that are fundamental to its application in medicinal chemistry.

Knoevenagel Condensation for the Synthesis of Substituted Styrenes

The Knoevenagel condensation is a widely used reaction in organic synthesis for the formation of carbon-carbon double bonds. This compound can react with active methylene compounds in the presence of a weak base to yield substituted styrenes, which can be further elaborated into various drug scaffolds.

General Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.0-1.2 eq) (e.g., malononitrile, ethyl cyanoacetate).

-

Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.

-

The crude product is then purified by recrystallization or column chromatography.

Synthesis of Schiff Bases

The reaction of this compound with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their own biological activities.

General Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the primary amine (1.0 eq) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or refluxed for a period of time, monitored by TLC.

-

Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be collected by filtration.

-

The product can be purified by recrystallization.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a researcher utilizing high-purity this compound in a drug discovery project.

Discovery and history of 2,6-Dinitrobenzaldehyde

An In-depth Technical Guide to 2,6-Dinitrobenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate, particularly noted for its role in the synthesis of various organic compounds. This guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical properties. Detailed experimental protocols for significant synthetic methods are presented, along with tabulated quantitative data for easy reference. Furthermore, this document illustrates relevant synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the compound's chemistry.

Introduction

This compound, with the chemical formula C₇H₄N₂O₅, is a crystalline solid that has garnered interest in various fields of chemical synthesis. Its structure, featuring an aldehyde group flanked by two nitro groups in the ortho positions, imparts unique reactivity, making it a useful precursor in the development of more complex molecules, including those with potential pharmaceutical applications. Understanding the historical context of its discovery and the evolution of its synthesis is crucial for contemporary researchers.

Discovery and Historical Context

While a definitive singular "discovery" paper for this compound is not readily apparent in early chemical literature, its synthesis is rooted in the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The work of chemists like Paul Friedländer and others on dinitro compounds laid the groundwork for the eventual characterization of the 2,6-isomer. Early methods for the synthesis of dinitrobenzaldehydes often involved the direct nitration of benzaldehyde or the oxidation of dinitrotoluenes. These early preparations typically resulted in mixtures of isomers, and the isolation and characterization of the pure 2,6-isomer were significant challenges for chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₅ | |

| Molecular Weight | 196.12 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 120-123 °C | |

| Boiling Point | Decomposes | |

| CAS Number | 606-31-5 |

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The following sections detail the experimental protocols for some of the most significant approaches.

Oxidation of 2,6-Dinitrotoluene

One of the common methods for preparing this compound is through the oxidation of 2,6-Dinitrotoluene. Various oxidizing agents have been employed for this transformation.

-

Materials:

-

2,6-Dinitrotoluene

-

Chromic acid (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,6-Dinitrotoluene in a mixture of acetic anhydride and dichloromethane.

-

Cool the mixture in an ice bath.

-

Prepare a solution of chromic acid in sulfuric acid (Jones reagent).

-

Slowly add the Jones reagent to the cooled solution of 2,6-Dinitrotoluene with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of Cr(VI) is discharged.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Ozonolysis of 2,6-Dinitrostilbene

Another synthetic route involves the ozonolysis of 2,6-dinitrostilbene, which can be prepared from 2,6-dinitrotoluene.

-

Materials:

-

2,6-Dinitrostilbene

-

Dichloromethane (CH₂Cl₂)

-

Ozone (O₃)

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

-

-

Procedure:

-

Dissolve 2,6-dinitrostilbene in dichloromethane in a flask equipped with a gas inlet tube and a cold trap.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to work up the ozonide intermediate.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Logical and Experimental Workflow Diagrams

To visually represent the synthetic strategies, the following diagrams are provided in the DOT language.

Caption: Synthetic routes to this compound.

Caption: Workflow for oxidation of 2,6-Dinitrotoluene.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The presence of the two nitro groups significantly influences the reactivity of the aldehyde and the aromatic ring, allowing for a range of chemical transformations. It is a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of porphyrin derivatives. In the context of drug development, dinitroaromatic compounds are investigated for their potential biological activities, and this compound provides a scaffold for the synthesis of novel therapeutic agents.

Conclusion

This compound is a chemical compound with a rich, albeit not always straightforward, history. From its origins in the broader study of nitrated aromatics to the development of more refined synthetic methods, it remains a relevant molecule for contemporary chemical research. The detailed experimental protocols and summary data provided in this guide are intended to support researchers and scientists in their work with this important chemical intermediate. The logical diagrams offer a clear visual representation of the synthetic pathways, further aiding in the understanding and application of its chemistry.

Methodological & Application

Application Notes: 2,6-Dinitrobenzaldehyde as a Precursor for Porphyrin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction